![molecular formula C17H19Cl2NO B1385301 N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-N-(3-chloro-2-methylphenyl)amine CAS No. 1040687-97-5](/img/structure/B1385301.png)
N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-N-(3-chloro-2-methylphenyl)amine
Overview
Description
N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-N-(3-chloro-2-methylphenyl)amine, commonly known as NCDMPEA, is a synthetic molecule that has been the subject of much scientific research due to its potential applications in medicine and other fields. NCDMPEA is a two-ring compound that is composed of two nitrogen-containing aromatic rings and a hydroxyethyl group. This molecule has been found to possess a variety of biochemical and physiological effects, and its synthesis method has been well-documented.
Scientific Research Applications
Crystallographic Characterization of Derivatives
N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, closely related to the chemical , have been characterized using X-ray powder diffraction. These derivatives show potential as pesticides. Their experimental 2θ peak positions, relative peak intensities, and other parameters are detailed in the study by Olszewska et al. (2011) (Olszewska, Tarasiuk, & Pikus, 2011).
Pharmacological Characterization as Dopamine Receptor Ligands
Related compounds, such as 2-(4-Chloro-3-hydroxyphenyl)ethylamine and derivatives, have been synthesized as dopamine receptor ligands. Their affinity and selectivity for dopamine receptor subtypes, as well as their effects on adenylate cyclase activity, have been studied, providing insights into their pharmacological profile (Claudi et al., 1992).
Synthesis of Functionalised Pyrolin-2-ones
A one-pot synthesis process involving triphenylphosphine, primary amines, dimethyl acetylenedicarboxylate, and ethyl chlorooxoacetate to produce functionalized pyrolin-2-ones has been reported. This method could be applied to related chemicals for various scientific applications (Anary‐Abbasinejad et al., 2007).
Structural Influence of Protonation
Research on the influence of protonation on the geometry of similar compounds, like 2-{[(2,6-dimethylphenoxy)ethyl]amino}-1-phenylethan-1-ol, reveals important structural changes upon protonation. This has implications in understanding the behavior of related compounds in various environments (Nitek et al., 2022).
properties
IUPAC Name |
3-chloro-N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-2-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2NO/c1-11-9-14(10-12(2)17(11)19)21-8-7-20-16-6-4-5-15(18)13(16)3/h4-6,9-10,20H,7-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTHOQQCVYGKQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCCNC2=C(C(=CC=C2)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-N-(3-chloro-2-methylphenyl)amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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